

The Dimeric Cyclohexadepsipeptide Architecture of Himastatin: A Technical Guide

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Compound of Interest

Compound Name: *Himastatin*

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Abstract

Himastatin, a natural product isolated from *Streptomyces himastatinicus*, is a unique homodimeric cyclohexadepsipeptide with significant antitumor and antibiotic properties.^[1] Its complex molecular architecture, characterized by a C2-symmetric structure and a central biaryl linkage, has presented a formidable challenge to synthetic chemists and has been a subject of extensive research. This technical guide provides an in-depth analysis of the core structure of **Himastatin**, detailing its elucidation, key chemical features, and the experimental methodologies employed in its characterization and synthesis. Quantitative data are presented in structured tables for clarity, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Structure and Chemical Features

Himastatin is a dimeric molecule, with each monomeric unit being a cyclohexadepsipeptide. The two monomers are connected by a C5-C5' biphenyl bond between two oxidized and cyclized tryptophan residues.^{[1][2]} This central biaryl linkage is a critical feature for its biological activity.^{[3][4]}

Each monomeric subunit is composed of six distinct moieties:

- D-valine

- D-threonine
- L-leucine
- L- α -hydroxyisovaleric acid
- (3R,5R)-5-hydroxypiperazic acid
- (2R,3aR,8aR)-3a-hydroxyhexahdropyrrolo[2,3b]indole 2-carboxylic acid[1][2]

The stereochemistry of the cyclotryptophan residue was a subject of revision, ultimately confirmed through total synthesis.[4][5] The alternating sequence of D- and L-amino acids is another notable characteristic of this natural product.[3]

Quantitative Structural Data

The structural elucidation of **Himastatin** was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Himastatin**

Data obtained in CDCl_3 as reported by Leet et al., 1996.[2]

Residue	Atom	¹ H Chemical Shift (δ , ppm)	¹³ C Chemical Shift (δ , ppm)
Val	NH	7.25 (d, 10.0)	-
C α		4.18 (dd, 10.0, 7.0)	57.0
C β		2.52 (m)	30.5
C γ		1.05 (d, 6.8)	19.5
C γ'		1.01 (d, 6.8)	18.6
CO		-	173.2
Thr	NH	7.38 (d, 9.5)	-
C α		4.94 (d, 10.5)	60.6
C β		4.40 (m)	66.5
C γ		1.35 (d, 6.0)	17.2
CO		-	173.0
Leu	NH	7.08 (d, 10.5)	-
C α		4.84 (m)	53.6
C β		1.64 (m)	39.3
C γ		1.64 (m)	24.8
C δ		0.98 (d, 6.5)	22.8
C δ'		0.95 (d, 6.5)	22.0
CO		-	173.7
α -HIVA	C α	5.62 (d, 8.6)	78.5
C β		2.16 (m)	30.2
C γ		1.08 (d, 6.7)	19.2
C γ'		0.96 (d, 6.7)	17.8
CO		-	173.8

5-HPA	NH	-	-
C3	5.37 (d, 12.1)	57.2	
C4 α	2.44 (d, 14.9)	36.5	
C4 β	1.88 (ddd, 14.9, 7.1, 3.3)		
C5	5.17 (d, 4.5)	69.8	
C6 α	3.02 (d, 12.6)	48.5	
C6 β	2.85 (m)		
CO	-	172.5	
Cyclo-Trp	C2	5.16	74.2
C3a	-	90.6	
C4	7.46 (d, 1.7)	112.3	
C5	-	125.5	
C6	7.30 (dd, 8.2, 1.7)	127.8	
C7	6.64 (d, 8.2)	110.5	
C7a	-	146.4	
C8a	5.11 (d, 10.5)	63.5	
N1-H	7.52 (d, 8.5)	-	
N8-H	4.10 (d, 10.5)	-	
CO	-	171.5	

Abbreviations: Val = Valine, Thr = Threonine, Leu = Leucine, α -HIVA = α -Hydroxyisovaleric acid, 5-HPA = 5-Hydroxypiperazic acid, Cyclo-Trp = Cyclotryptophan derivative. Multiplicities: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, t = triplet, m = multiplet. Coupling constants (J) are in Hertz.

Experimental Protocols

The structural elucidation and total synthesis of **Himastatin** involved a series of key experimental procedures. Detailed methodologies for these pivotal experiments are provided below.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a Bruker spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments, including COSY, HMQC, and HMBC, were utilized to establish the connectivity of the amino acid and hydroxy acid residues.[\[2\]](#)

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) was initially used to determine the molecular weight of **Himastatin**.[\[6\]](#) High-Resolution Mass Spectrometry (HRMS) provided the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) experiments were performed on the protonated molecule to obtain fragmentation patterns, which were crucial for sequencing the depsipeptide chain.[\[2\]](#)

Chemical Degradation

Ozonolysis: To confirm the dimeric nature and the biphenyl linkage, **Himastatin** was subjected to degradative ozonolysis.[\[1\]](#)[\[2\]](#)

- Procedure: A solution of **Himastatin** in a suitable solvent (e.g., methanol or dichloromethane) is cooled to -78°C . A stream of ozone gas is bubbled through the solution until the starting material is consumed (monitored by TLC). The reaction mixture is then purged with an inert gas (e.g., nitrogen or argon) to remove excess ozone. A reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added to work up the ozonide intermediate, yielding the corresponding monomeric carbonyl compounds.[\[7\]](#)[\[8\]](#) The resulting monomeric fragments are then analyzed by MS and NMR to confirm the structure of the monomeric unit.[\[2\]](#)

Key Synthetic Transformations

Stille Coupling for Biaryl Linkage Formation (Danishefsky Synthesis): The initial total synthesis of **Himastatin** utilized a Stille coupling reaction to form the central C5-C5' biaryl bond at an early stage.[4][5][9]

- Procedure: To a solution of the aryl iodide precursor of the cyclotryptophan subunit in an appropriate solvent (e.g., THF or DMF), is added the corresponding aryl stannane derivative. A palladium catalyst, such as $Pd(PPh_3)_4$ or $Pd_2(dba)_3$ with a suitable phosphine ligand, is then added. The reaction mixture is heated to facilitate the cross-coupling. After completion, the reaction is quenched and the product is purified by chromatography.[9]

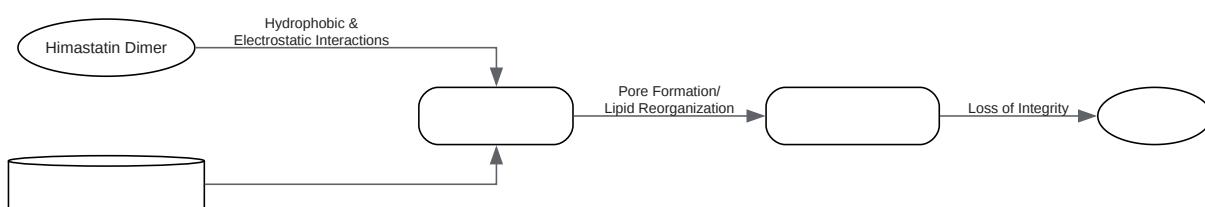
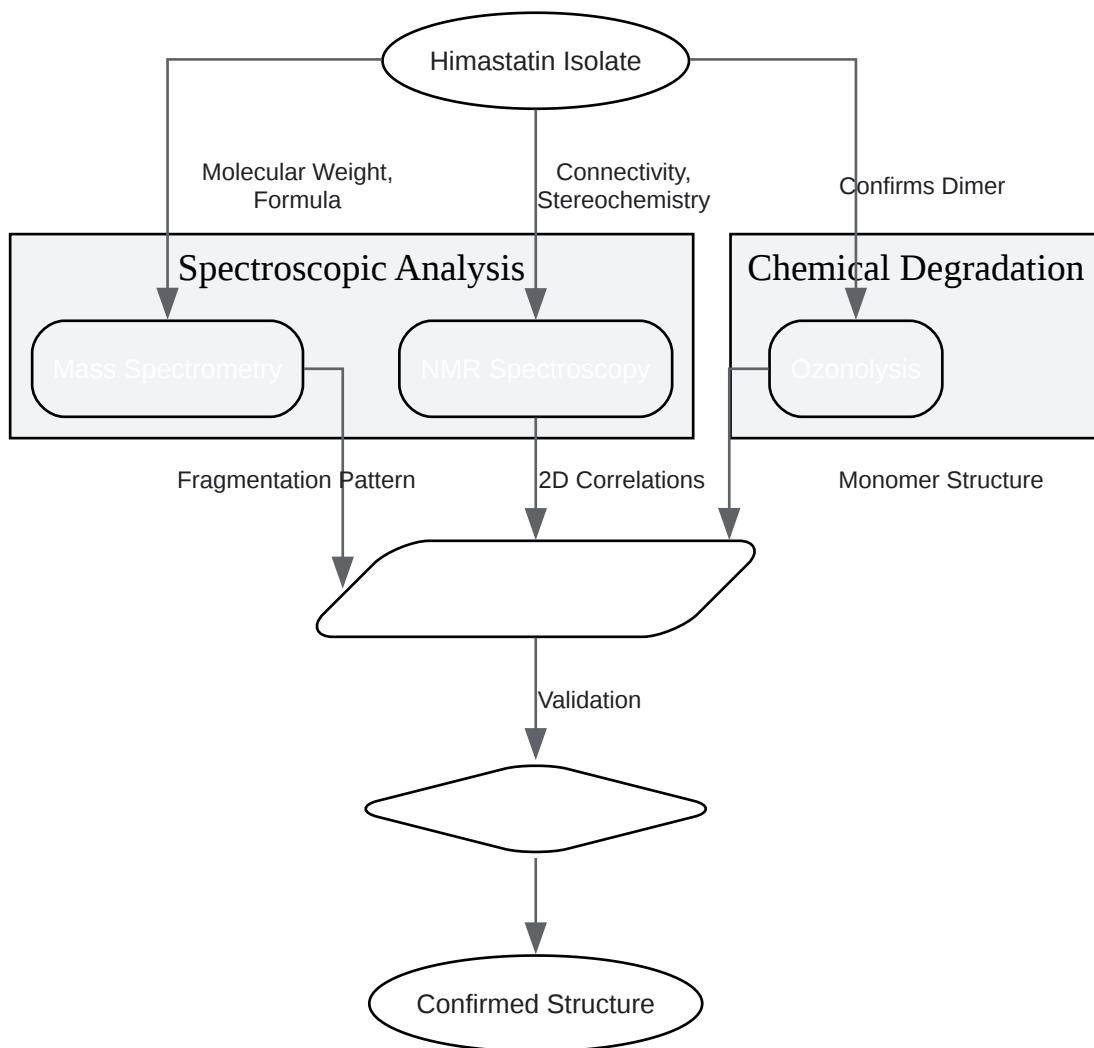
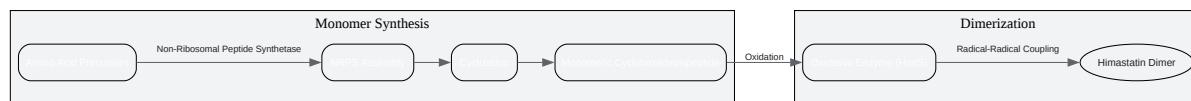
Oxidative Dimerization of Monomers (Movassaghi Synthesis): A more recent, bio-inspired total synthesis features a late-stage oxidative dimerization of the monomeric cyclohexadepsipeptide. [3][10][11]

- Procedure: The monomeric precursor is dissolved in a chlorinated solvent such as 1,2-dichloroethane. An oxidizing agent, for example, copper(II) hexafluoroantimonate ($Cu(SbF_6)_2$), in the presence of a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP), is added to the solution at room temperature. The reaction proceeds via a radical-radical coupling mechanism to form the dimeric **Himastatin**. The product is then purified using chromatographic techniques.[3][11]

Visualized Workflows and Pathways

Biosynthetic Pathway of Himastatin

The biosynthesis of **Himastatin** involves the formation of the monomeric cyclohexadepsipeptide followed by an enzyme-catalyzed oxidative dimerization.[3]



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